1-(2-Nitrophenyl)pyrazole
Overview
Description
The compound 1-(2-Nitrophenyl)pyrazole is a pyrazole derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively investigated for their diverse biological activities and their use in coordination chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(2-Nitrophenyl)pyrazole, often involves the reaction of electron-deficient N-arylhydrazones with nitroolefins. Two general protocols have been developed for the regioselective synthesis of tri- and tetrasubstituted pyrazoles, which suggest a stepwise cycloaddition mechanism . The reactivity of 1-(2-Nitrophenyl)-5-aminopyrazoles under basic conditions has also been explored, leading to the formation of various substituted pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxides, indicating the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, was confirmed by single crystal X-ray diffraction . Similarly, the molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using density functional theory (DFT) methods, and the results are in good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of 1-(2-Nitrophenyl)pyrazole derivatives has been studied under various conditions. For example, the reaction of 1-(2-Nitrophenyl)-5-aminopyrazoles under basic conditions leads to different nucleophilic aromatic substitution products depending on the substituents present on the molecule . This highlights the potential of these compounds to undergo a range of chemical transformations, which can be useful in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The vibrational spectroscopic studies, NMR, and theoretical calculations such as HOMO-LUMO, NLO, and NBO analysis provide insights into the stability of the molecule, charge distribution, and potential for intramolecular charge transfer . For example, the presence of nitro groups and other substituents can significantly affect the electronic properties and reactivity of these compounds. Additionally, the fluorescence spectra determination of a related compound suggests that pyrazole derivatives can be potential light-emitting materials .
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit numerous biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
- The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- The results of these applications have shown promising outcomes in the development of new drugs and treatments .
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Antibacterial, Antifungal, Anticancer, Antidepressant, Anti-inflammatory, Anti-tuberculosis, Antioxidant, and Antiviral Agents
Safety And Hazards
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
1-(2-nitrophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPLOJFVHRTRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345499 | |
Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)pyrazole | |
CAS RN |
25688-17-9 | |
Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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